molecular formula C4HClN2O2 B12360469 4-Chloropyridazine-3,6-dione

4-Chloropyridazine-3,6-dione

Cat. No.: B12360469
M. Wt: 144.51 g/mol
InChI Key: QPIMJTCFUCUMMS-UHFFFAOYSA-N
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Description

4-Chloropyridazine-3,6-dione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The compound is characterized by the presence of a chlorine atom at the 4-position and two keto groups at the 3 and 6 positions. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyridazine-3,6-dione typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride under controlled temperature conditions. The reaction is carried out at temperatures ranging from 50°C to 110°C, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

4-Chloropyridazine-3,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloropyridazine-3,6-dione involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit the enzyme poly (ADP-ribose) polymerase (PARP-1), which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells . The pathways involved include the activation of apoptotic proteins such as p53, BAX, and caspase 3 .

Comparison with Similar Compounds

Properties

Molecular Formula

C4HClN2O2

Molecular Weight

144.51 g/mol

IUPAC Name

4-chloropyridazine-3,6-dione

InChI

InChI=1S/C4HClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H

InChI Key

QPIMJTCFUCUMMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N=NC1=O)Cl

Origin of Product

United States

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